molecular formula C15H12N2O3 B14523905 6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione CAS No. 62775-21-7

6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione

Cat. No.: B14523905
CAS No.: 62775-21-7
M. Wt: 268.27 g/mol
InChI Key: YSZAHTXTWQUXKZ-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds containing a benzene ring fused to a pyrazole ring. This compound is characterized by its unique trione structure, which includes three carbonyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-phenylhydrazine with 2,3-dioxo-4,4-dimethylpentanoic acid in the presence of a strong acid catalyst. The reaction is carried out at elevated temperatures to facilitate cyclization and formation of the indazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the indazole nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Substituted indazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione involves its interaction with specific molecular targets. The compound may inhibit enzymes or interact with receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-Phenyl-1H-indazole-4,5,7(6H)-trione: Lacks the dimethyl groups.

    6-Methyl-1-phenyl-1H-indazole-4,5,7(6H)-trione: Contains only one methyl group.

    1-Phenyl-1H-indazole-3-carboxylic acid: Different functional group at the 3-position.

Uniqueness

6,6-Dimethyl-1-phenyl-1H-indazole-4,5,7(6H)-trione is unique due to its trione structure and the presence of two methyl groups at the 6-position, which may influence its reactivity and biological activity.

Properties

CAS No.

62775-21-7

Molecular Formula

C15H12N2O3

Molecular Weight

268.27 g/mol

IUPAC Name

6,6-dimethyl-1-phenylindazole-4,5,7-trione

InChI

InChI=1S/C15H12N2O3/c1-15(2)13(19)11-10(12(18)14(15)20)8-16-17(11)9-6-4-3-5-7-9/h3-8H,1-2H3

InChI Key

YSZAHTXTWQUXKZ-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2=C(C=NN2C3=CC=CC=C3)C(=O)C1=O)C

Origin of Product

United States

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